4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide
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Overview
Description
The compound seems to be a complex organic molecule. It contains functional groups such as bromo, cyano, methyl, and carboxamide. These functional groups are common in many pharmaceuticals and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and molecular formula. For example, a similar compound, (4-Bromo-2-fluorophenyl)(methyl)sulfane, has the molecular formula C7H6BrFS .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific functional groups present in the molecule. For instance, bromo groups are often involved in substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as molecular weight, purity, physical form, and storage temperature can be determined for similar compounds .Scientific Research Applications
Bromination Techniques in Organic Synthesis
The synthesis and functionalization of pyrrole derivatives, including compounds similar to 4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide, are crucial in medicinal chemistry and organic synthesis. A study by Wischang and Hartung (2011) demonstrated the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles using a bromoperoxidase-catalyzed oxidation method. This method is significant for preparing bromopyrroles with high yields, highlighting the relevance of such compounds in the synthesis of marine natural products under biomimetic conditions Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations.
Medicinal Chemistry Applications
In medicinal chemistry, the structural modification of pyrrole derivatives, including bromo and cyano substitutions, plays a critical role in the discovery and optimization of new therapeutic agents. For instance, compounds with structural similarities to this compound have been explored for their potential in treating various diseases. The research on the active metabolite of leflunomide and its analogs, as discussed by Ghosh, Zheng, and Uckun (1999), showcases the significance of such compounds in inhibiting tyrosine kinase epidermal growth factor receptor (EGFR), which is essential for the development of immunosuppressive drugs Five analogs of the active metabolite of leflunomide.
Spectroscopic and Structural Analysis
The detailed spectroscopic and structural analysis of pyrrole derivatives, including those with bromo, cyano, and fluoro substituents, is fundamental in understanding their chemical properties and potential applications. For example, the study by Anuradha et al. (2014) on the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the molecular structure and interactions of such compounds. This research highlights the importance of intramolecular and intermolecular hydrogen bonding and π-π stacking interactions in determining the crystal packing and stability of these compounds Synthesis, spectroscopic characterization and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFN3O/c1-19-8-9(15)6-13(19)14(20)18-12(7-17)10-4-2-3-5-11(10)16/h2-6,8,12H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBNFKCTIOLBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC(C#N)C2=CC=CC=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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